

Technical Guide: Chemical Properties & Medicinal Utility of -(2-Bromophenyl)sulfamide

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Compound of Interest

Compound Name: N-(2-Bromophenyl)aminosulfamide

CAS No.: 958741-63-4

Cat. No.: B3175674

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Executive Summary & Compound Profile

-(2-Bromophenyl)sulfamide represents a specialized class of sulfamoylated anilines. Unlike simple sulfonamides (

), the sulfamide moiety (

) introduces a second nitrogen atom, altering the hydrogen bond donor/acceptor profile and acidity.

In drug discovery, this specific scaffold is valued for two primary reasons:

- **Direct Pharmacology:** It acts as a bioisostere of the sulfonamide group, showing high affinity for Carbonic Anhydrase (CA) isoforms, particularly tumor-associated CA IX and XII.
- **Synthetic Utility:** The ortho-bromo substituent provides a handle for intramolecular cyclization (e.g., Buchwald-Hartwig type) to generate 1,2,4-benzothiadiazine 1,1-dioxides, a core structure in diuretics (e.g., chlorothiazide) and channel openers.

Physicochemical Profile

Property	Value / Description	Medicinal Relevance
IUPAC Name	-(2-Bromophenyl)sulfamide	Unambiguous identification.
Formula		MW: 251.10 g/mol .
pKa (Terminal)	~10.2	Weakly acidic; acts as a H-bond donor.
pKa (Internal)	~7.5 - 8.2	Enhanced acidity due to electron-withdrawing and 2-Br-phenyl induction. Ionizable at physiological pH.
LogP	~1.8	Moderate lipophilicity; good membrane permeability.
H-Bond Donors	3 (,)	Critical for active site anchoring (e.g., Zn(II) coordination).
H-Bond Acceptors	2 ()	Interactions with hydrophilic pockets.

Synthesis & Manufacturing Protocols

The synthesis of

-substituted sulfamides requires careful control to prevent bis-substitution (formation of symmetrical sulfamides). The Chlorosulfonyl Isocyanate (CSI) route is the industry standard for high-fidelity synthesis of unsymmetrical sulfamides.

Protocol A: Selective Sulfamoylation via CSI

This method avoids the use of unstable sulfamoyl chloride and minimizes side reactions.

Reagents:

- 2-Bromoaniline (1.0 eq)
- Chlorosulfonyl isocyanate (CSI) (1.1 eq)
- tert-Butanol (
-BuOH) (1.1 eq)
- Triethylamine (
) (1.2 eq)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

- Preparation of Burgess-type Intermediate:
 - Dissolve CSI in anhydrous DCM at 0°C under
.
 - Add

-BuOH dropwise. Stir for 15 min to form the tert-butyl chlorosulfonylcarbamate intermediate (generated in situ).
- Coupling:
 - Add a solution of 2-bromoaniline and

in DCM dropwise to the intermediate at 0°C.
 - Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
- Deprotection (Acidolysis):

- Treat the resulting Boc-protected sulfamide with Trifluoroacetic acid (TFA) (20% v/v in DCM) at RT for 1 hour.
- Mechanism:[1][2][3][4] The Boc group cleaves, releasing isobutylene and , yielding the free primary sulfamide.
- Workup:
 - Quench with saturated (careful: gas evolution).
 - Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.
 - Recrystallize from Ethanol/Water to yield white crystalline solid.

Protocol B: Reactivity Check (Quality Control)

To confirm the presence of the active primary sulfamide group (

), a simple TLC stain using p-Anisaldehyde or Ninhydrin is insufficient. Use Fluorescamine spray (fluoresces under UV) or confirm via

-NMR:

- Diagnostic Peak: A broad singlet integrating to 2H around 7.0–7.5 ppm (), distinct from the internal NH (~9.0–10.0 ppm).

Reactivity & Transformations: The Cyclization Pathway

The defining feature of this molecule in medicinal chemistry is its ability to undergo Palladium-Catalyzed Intramolecular C-N Coupling. This transforms the linear sulfamide into a cyclic benzothiadiazine.

Mechanism: Pd-Catalyzed Cyclization

The reaction utilizes the internal nucleophilicity of the sulfamide nitrogen (or the terminal nitrogen depending on conditions) to displace the ortho-bromide.

Reaction Scheme (Conceptual):

Optimized Conditions:

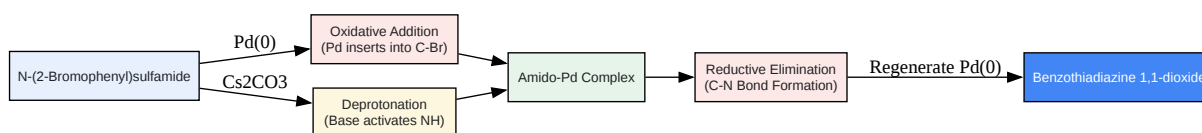
- Catalyst:

(2 mol%) or

.[3]
- Ligand: Xantphos (rigid bite angle favors reductive elimination).
- Base:

(anhydrous).
- Solvent: 1,4-Dioxane, reflux (100°C).

Visualized Pathway (DOT):



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Caption: Catalytic cycle for the intramolecular cyclization of N-(2-bromophenyl)sulfamide to benzothiadiazine.

Medicinal Chemistry: Carbonic Anhydrase Inhibition[1][5][6][7][8][9]

The sulfamide moiety (

) is a "zinc-binder." In the active site of Carbonic Anhydrase (CA), the terminal nitrogen coordinates directly to the

ion, displacing the catalytic water molecule/hydroxide ion and halting the catalytic hydration of

Binding Mode & SAR

- Zinc Coordination: The terminal

acts as the anion (after deprotonation) or neutral donor, forming a coordinate bond with

- Hydrophobic Interactions: The 2-bromophenyl ring occupies the hydrophobic pocket of the enzyme active site.
- Selectivity: The "2-bromo" substituent creates steric bulk. This often improves selectivity for CA IX (hypoxia-induced isoform in tumors) over the ubiquitous cytosolic CA II, as the CA IX active site accommodates bulkier lipophilic groups better than CA II.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

To validate the biological activity of

-(2-Bromophenyl)sulfamide, the following kinetic assay is standard.

Materials:

- Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

- Substrate:

-saturated water.

- Indicator: Phenol Red (0.2 mM).
- Enzyme: Recombinant hCA II or hCA IX.

Procedure:

- Incubation: Incubate the enzyme with the inhibitor (dissolved in DMSO, final conc <1%) for 15 minutes at RT.
- Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the substrate solution in a stopped-flow apparatus (e.g., Applied Photophysics).
- Measurement: Monitor the absorbance change at 557 nm (Phenol Red transition from red to yellow as pH drops due to carbonic acid formation).
- Calculation: Determine the initial velocity (). Calculate using a non-linear regression (4-parameter logistic model).
 - Expected Result:
values in the low nanomolar range (10–100 nM) are typical for aryl sulfamides.

Quantitative Data Summary

Parameter	Value	Context
Melting Point	148–152 °C	Crystalline solid; purity indicator.
Solubility (Water)	< 0.5 mg/mL	Poor aqueous solubility; requires DMSO/PEG for assays.
Solubility (DMSO)	> 50 mg/mL	Excellent stock solvent.
Stability (Solid)	> 2 Years	Stable at RT if protected from moisture.
Stability (Solution)	24 Hours	Hydrolysis of sulfamide linkage is slow at neutral pH but accelerates at pH < 2.

References

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